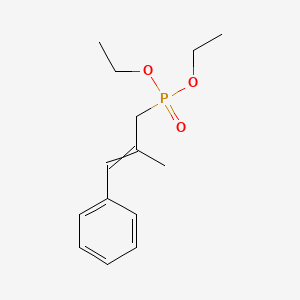
Diethyl (2-methyl-3-phenylprop-2-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-methyl-3-phenylprop-2-en-1-yl)phosphonate is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-methyl-3-phenylprop-2-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a base, such as sodium hydride, and an inert solvent, like tetrahydrofuran, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-methyl-3-phenylprop-2-en-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction and conditions used.
Scientific Research Applications
Diethyl (2-methyl-3-phenylprop-2-en-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibitors, as phosphonates are known to mimic phosphate esters.
Industry: Phosphonates are used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism by which Diethyl (2-methyl-3-phenylprop-2-en-1-yl)phosphonate exerts its effects involves its interaction with molecular targets, such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing the compound to act as an enzyme inhibitor. This interaction can disrupt the normal function of enzymes that rely on phosphate groups, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-oxo-2-phenylethyl)phosphonate
- Diethyl (2-bromoethyl)phosphonate
- Diethyl (2-hydroxyethyl)phosphonate
Uniqueness
Diethyl (2-methyl-3-phenylprop-2-en-1-yl)phosphonate is unique due to its specific structure, which includes a phenyl group and a double bond. This structure imparts distinct reactivity and properties compared to other phosphonates, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
62491-55-8 |
|---|---|
Molecular Formula |
C14H21O3P |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
(3-diethoxyphosphoryl-2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C14H21O3P/c1-4-16-18(15,17-5-2)12-13(3)11-14-9-7-6-8-10-14/h6-11H,4-5,12H2,1-3H3 |
InChI Key |
ZDKLTXUYRZYTOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(=CC1=CC=CC=C1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















